

A Comparative Guide to PKC Isoform Inhibition: Go 6976 vs. Gö 6983

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Compound of Interest				
Compound Name:	Go 7874			
Cat. No.:	B10773938		Get Quote	

This guide provides a detailed comparison of two widely used protein kinase C (PKC) inhibitors, Go 6976 and Gö 6983. It is intended for researchers, scientists, and drug development professionals seeking to select the appropriate inhibitor for their experimental needs based on isoform selectivity and potency.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including cell growth, differentiation, apoptosis, and signal transduction.[1][2] The PKC family is divided into three subfamilies based on their structure and activation requirements:

- Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which are dependent on both Ca²⁺ and diacylglycerol (DAG) for activation.
- Novel PKCs (nPKCs): δ , ϵ , η , and θ isoforms, which are Ca²⁺-independent but require DAG.
- Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are independent of both Ca²⁺ and DAG.

Go 6976 and Gö 6983 are both potent, ATP-competitive, indolocarbazole-based inhibitors of PKC, but they exhibit distinct selectivity profiles across the various isoforms. Go 6976 is recognized for its selective inhibition of conventional, Ca²⁺-dependent PKC isoforms, whereas Gö 6983 acts as a broad-spectrum PKC inhibitor, targeting conventional, novel, and to a lesser



extent, atypical isoforms.[1][3] Their differential activity makes them valuable tools for dissecting the roles of specific PKC subfamilies in cellular signaling.

Data Presentation: Inhibitory Activity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Go 6976 and Gö 6983 against a range of PKC isoforms and other kinases. These values highlight the differential selectivity of the two compounds.

Target Isoform	Go 6976 IC50 (nM)	Gö 6983 IC₅₀ (nM)	Isoform Subfamily
ΡΚCα	2.3 - 7.9[4][5]	7[6]	Conventional
РКСβ1	6.2[1][4][5]	7[6]	Conventional
РКСу	> 3000 (low affinity)[3]	6[6]	Conventional
ΡΚCδ	> 3000[1]	10[6]	Novel
ΡΚCε	> 3000[1]	N/A	Novel
РКСζ	> 3000[1]	60[6]	Atypical
PKCµ (PKD1)	20[5][7]	20,000[6][8]	-

N/A: Data not consistently available in cited literature.

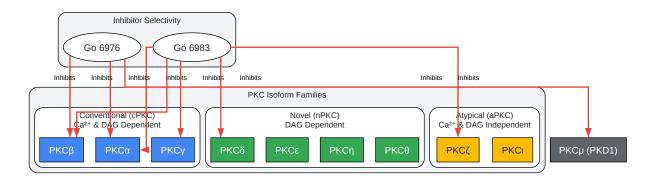
Summary of Selectivity:

- Go 6976 is highly selective for conventional PKC isoforms (PKCα, PKCβ1) and PKCμ (also known as PKD1).[4][5][7] It shows minimal to no activity against novel and atypical isoforms at similar concentrations.[1]
- Gö 6983 is a pan-PKC inhibitor, effectively targeting conventional (α, β, γ) and novel (δ) isoforms with high potency.[6] It also inhibits the atypical isoform PKCζ, though with a higher IC₅₀ value. Notably, it is a very poor inhibitor of PKCµ, making it a useful tool to differentiate PKCµ activity from that of other PKC isoforms.[6][7]

Mandatory Visualizations



The following diagrams illustrate the PKC signaling family and a typical workflow for kinase inhibition assays.



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Caption: PKC isoform families and the primary targets of Go 6976 and Gö 6983.





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